![molecular formula C19H19BrN2O3 B267136 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267136.png)
2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in research to understand its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell division, proliferation, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide are still being studied. However, it has been found to have potential applications in the treatment of certain diseases such as cancer, inflammation, and diabetes. It has also been found to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its synthetic nature, which allows for precise control over the chemical structure and purity. It also has potential applications in various fields of research.
The limitations of using 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its potential toxicity and limited availability. It is also a relatively new compound, and its full range of applications and effects are still being studied.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. These include:
1. Further studies on its mechanism of action and potential drug targets.
2. Exploration of its potential applications in the treatment of various diseases.
3. Development of new synthetic methods to improve its availability and purity.
4. Investigation of its potential toxicological effects.
5. Studies on its neuroprotective effects and potential applications in the treatment of neurological disorders.
Conclusion
In conclusion, 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations are still being studied. However, it has shown promise in the treatment of certain diseases and has potential applications in drug discovery research. Further research is needed to fully understand its potential applications and effects.
Synthesemethoden
The synthesis method of 2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 3-amino-N-(3-bromo-4-hydroxyphenyl)benzamide with tetrahydro-2-furanmethanamine and then treating the product with isobutyl chloroformate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has potential applications in various fields of scientific research. It has been used as a tool to study the mechanism of action of certain enzymes and proteins. It has also been used in drug discovery research to identify potential drug targets.
Eigenschaften
Produktname |
2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide |
---|---|
Molekularformel |
C19H19BrN2O3 |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
2-bromo-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-17-9-2-1-8-16(17)19(24)22-14-6-3-5-13(11-14)18(23)21-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
KRMZTOXDTXAVDM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.